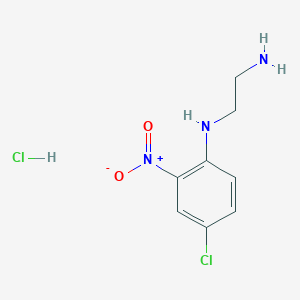
N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride, commonly known as CNED, is an organic compound that has been widely used in scientific research. CNED is a derivative of ethylenediamine, and it has a nitro group and a chloro group attached to its benzene ring. The compound has been found to exhibit various biological activities, which make it an important tool in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of CNED is not fully understood, but it is believed to involve the formation of covalent bonds with the target proteins or enzymes. The nitro group of CNED can undergo reduction to form a reactive nitroso intermediate, which can then react with the target protein or enzyme. The chloro group of CNED may also play a role in the binding of the compound to the target.
Biochemical and Physiological Effects:
CNED has been found to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-protein interactions, and the alteration of cellular signaling pathways. The compound has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CNED in lab experiments is its high potency and specificity towards certain enzymes and proteins. This allows for the selective inhibition or modulation of specific biological pathways. However, one of the limitations of using CNED is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of CNED in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. CNED may also be used in the study of protein misfolding and aggregation, which are associated with various diseases, including Huntington's disease and amyotrophic lateral sclerosis. Additionally, the use of CNED in the development of new biosensors and diagnostic tools is an area of active research.
Métodos De Síntesis
CNED can be synthesized using a variety of methods, but the most common one involves the reaction of 4-chloro-2-nitroaniline with ethylenediamine in the presence of hydrochloric acid. The reaction yields CNED as a hydrochloride salt, which is a white crystalline solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
CNED has been used in various scientific research applications, including the study of enzyme activity, protein-protein interactions, and receptor-ligand interactions. The compound has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. CNED has also been used to study the binding properties of proteins, such as the binding of the protein calmodulin to its target peptides.
Propiedades
IUPAC Name |
N'-(4-chloro-2-nitrophenyl)ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2.ClH/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14;/h1-2,5,11H,3-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTCIAODLBQFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608263.png)
![1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2608264.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2608267.png)
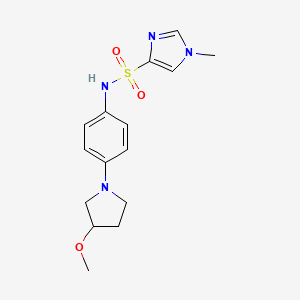


![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2608275.png)
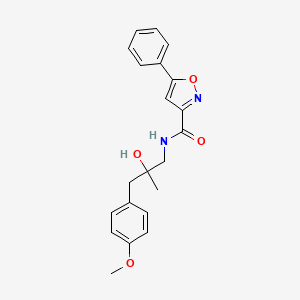


![2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2608282.png)
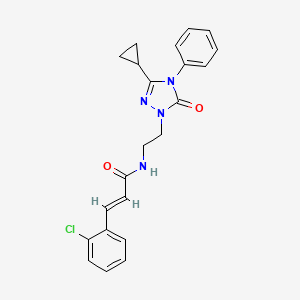
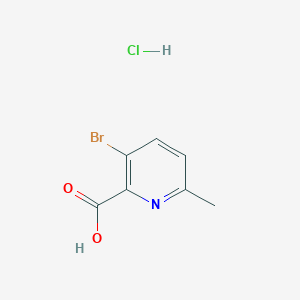
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2608286.png)